![molecular formula C12H27BrO3Si B2584787 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane CAS No. 199484-67-8](/img/structure/B2584787.png)
2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane
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Overview
Description
“2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane” is a silane derivative . It is also known as BES and has been used in scientific research for several years.
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of tert-butyl-dimethylsilanol with 2-bromoethyl ether in the presence of a base to form 2-(2-bromoethoxy)ethanol. This intermediate is then reacted with ethylene oxide in the presence of a base to form 2-[2-(2-bromoethoxy)ethoxy]ethanol. Finally, this intermediate is reacted with tert-butyl-dimethylchlorosilane in the presence of a base to form the desired compound.Molecular Structure Analysis
The molecular formula of “2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane” is CHBrOSi . The InChI Key is FVKQGXGGSCBBKQ-UHFFFAOYSA-N.Chemical Reactions Analysis
This compound has been used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone. It has also been used in the synthesis of 2-[3-[(3,4,5-trimethoxyphenyl)thio]-1H-indol-5-yloxy]ethanol .Physical And Chemical Properties Analysis
The molecular weight of “2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane” is 327.334. It is a liquid at room temperature .Scientific Research Applications
Analytical Chemistry
The compound is often used in analytical chemistry for protecting groups during mass spectrometry or gas chromatography analysis. Its stability under mild conditions and ease of preparation make it a common choice for protecting hydroxyl and carbonyl groups, ensuring accurate analytical results .
Medicinal Chemistry
It may be used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone. This application is crucial in medicinal chemistry for the synthesis of compounds with potential therapeutic effects .
Mechanism of Action
Target of Action
It is known that this compound is often used in the synthesis of complex organic molecules. Therefore, its targets can vary depending on the specific reaction it is involved in.
Mode of Action
2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane: interacts with its targets through chemical reactions. It plays a significant role in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives, a method widely used in the synthesis of complex organic molecules by safeguarding functional groups during synthetic procedures. This strategy is essential in synthesizing natural products and pharmaceuticals, where selective reactivity is required.
Biochemical Pathways
The specific biochemical pathways affected by 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane depend on the context of its use. In the synthesis of complex molecules, it can influence various pathways by enabling the creation of stable and complex structures.
Result of Action
The molecular and cellular effects of 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane ’s action are primarily observed in the resulting synthesized compounds. It enables the creation of complex molecules with potential applications in materials science and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQGXGGSCBBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane |
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